Caryoptin
Description
Structure
3D Structure
Properties
CAS No. |
50645-63-1 |
|---|---|
Molecular Formula |
C26H36O9 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(3R,4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-3,5-diacetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C26H36O9/c1-14-10-22(34-17(4)29)25(12-31-15(2)27)19(6-7-20(33-16(3)28)26(25)13-32-26)24(14,5)21-11-18-8-9-30-23(18)35-21/h8-9,14,18-23H,6-7,10-13H2,1-5H3/t14-,18-,19-,20-,21+,22+,23+,24+,25+,26-/m1/s1 |
InChI Key |
QVORLEZTALRJNW-SHZKAIFQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CC[C@H]([C@]25CO5)OC(=O)C)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCC(C25CO5)OC(=O)C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caryoptin involves multiple steps, starting from simpler diterpenoid precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Caryopteris divaricata followed by purification using chromatographic techniques. The extraction process may involve solvents like methanol or ethanol, and the purification steps often include high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Caryoptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Scientific Research Applications
Caryoptin has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for synthesizing other complex diterpenoids and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of caryoptin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antifeeding activity against insects is attributed to its ability to interfere with the insects’ digestive enzymes . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation .
Comparison with Similar Compounds
Caryoptin vs. Clerodin
- Structural Insights : The lactone in this compound and the epoxide in clerodin are critical for bioactivity. Removal or modification of these groups (e.g., hydrolysis of clerodin’s epoxide to ajugarin III) retains activity, but stereochemical inversion (e.g., 3-epithis compound) diminishes potency .
- Activity Trends : Both compounds exhibit similar antifeedant potency, but this compound’s lactone may enhance stability compared to clerodin’s epoxide in certain environments .
This compound vs. Dihydrothis compound and Derivatives
- Key Insight : Saturation of the C7-C8 bond or stereochemical inversion (e.g., at C3) reduces interaction with insect gustatory receptors, underscoring the importance of the unsaturated lactone and native stereochemistry .
Functional Analogues: this compound vs. β-Caryophyllene Oxide
- Functional Overlap : Both exhibit ecological roles as plant defense compounds but diverge in molecular targets and applications.
Research Findings and Implications
Antifeedant Mechanism
- This compound and clerodin bind to insect gustatory receptors, triggering aversive responses. The α-acetoxymethyl group at C5 is essential, as its removal abolishes activity .
- Synthetic analogues with modified lactones (e.g., this compound lactone) show reduced potency, highlighting the need for precise structural mimicry in agrochemical design .
Pharmacological Potential
- This compound’s hepatoprotective effects (observed in Gymnostachyum febrifugum extracts) are secondary to its antifeedant role. Molecular docking studies suggest weak interactions with 5-LOX and TGF-β receptors, unlike co-occurring compounds like AFN911 .
Q & A
Q. What experimental methodologies are optimal for isolating and purifying Caryoptin from natural sources?
To isolate this compound, researchers should prioritize solvent extraction (e.g., ethanol or methanol) combined with chromatographic techniques like HPLC or column chromatography. Critical parameters include solvent polarity, temperature, and flow rate optimization. Purity validation requires spectroscopic methods (NMR, MS) and comparison with reference standards . A stepwise workflow might include:
Sample Preparation : Lyophilization of plant material.
Extraction : Soxhlet extraction with ethanol (70% v/v).
Fractionation : Silica gel chromatography (hexane:ethyl acetate gradient).
Characterization : High-resolution MS for molecular formula confirmation.
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
Reproducibility hinges on standardizing assay conditions:
- Cell Lines : Use authenticated cell lines (e.g., HEK-293 for cytotoxicity).
- Dose-Response Curves : Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Statistical Rigor : Triplicate experiments with ANOVA analysis (p < 0.05).
Document protocols per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .
Q. What spectroscopic and computational tools are essential for this compound’s structural elucidation?
Combine NMR (¹H, ¹³C, 2D-COSY) with DFT (Density Functional Theory) calculations to resolve stereochemistry. For novel derivatives, X-ray crystallography is definitive. Computational tools like Gaussian or ORCA validate spectral data against predicted structures .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Contradictions often arise from assay variability or off-target effects. Strategies:
- Multi-Omics Integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway overlaps.
- Knockout Models : CRISPR-Cas9 gene editing to validate target proteins.
- Meta-Analysis : Apply PRISMA guidelines to aggregate existing data, highlighting confounders (e.g., dosage, solvent carriers) .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound’s therapeutic potential?
For in vivo studies, structure questions using PICOT:
- P opulation: Rodent models with induced inflammation.
- I ntervention: this compound (10 mg/kg, oral).
- C omparison: Dexamethasone (standard anti-inflammatory).
- O utcome: TNF-α reduction (ELISA).
- T ime: 14-day observation.
Evaluate feasibility and novelty via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How can in silico modeling improve the predictive accuracy of this compound’s pharmacokinetics?
Leverage tools like AutoDock Vina for molecular docking (target: COX-2 enzyme) and SwissADME for ADME prediction. Validate with in vitro assays (e.g., Caco-2 permeability). A hybrid workflow:
Docking : Identify binding affinity (ΔG ≤ -7 kcal/mol).
MD Simulations : 100 ns trajectories to assess stability.
ADMETox : Predict hepatic clearance (CYP450 isoforms).
Discrepancies between in silico and in vivo data require sensitivity analysis .
Q. What statistical approaches address variability in this compound’s bioactivity across plant genotypes?
Apply multivariate analysis (PCA, PLS-DA) to correlate phytochemical profiles (GC-MS) with bioactivity. Genotype clustering via hierarchical dendrograms identifies high-yield variants. Field trials should randomize plots and control for soil pH, rainfall, and altitude .
Data Management & Ethical Considerations
Q. How should researchers curate and share this compound-related data to comply with FAIR principles?
- Findable : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI.
- Accessible : Use open-access formats (mzML for MS, CIF for crystallography).
- Interoperable : Align metadata with MIAME (Microarray) or MIAPE (Proteomics) standards.
- Reusable : Document preprocessing scripts (Python/R) on GitHub .
Q. What ethical safeguards are critical for preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
